molecular formula C21H23N3O3 B7716350 N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7716350
M. Wt: 365.4 g/mol
InChI Key: KHYWPDZFNOTGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In

Mechanism of Action

N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide works by binding to a protein called STING (stimulator of interferon genes) that is found in immune cells. This binding activates the STING pathway, which leads to the production of cytokines and the activation of immune cells. This immune response helps to kill cancer cells and prevent the growth of tumors.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have several biochemical and physiological effects. It has been shown to induce the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha. It also increases the number of immune cells, such as natural killer cells and T cells, in tumors. N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a low toxicity profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to enhance the effectiveness of these treatments in preclinical studies. One limitation of N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is its low solubility, which can make it difficult to administer in clinical settings.

Future Directions

For research on N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide include studying its effectiveness in combination with other cancer treatments in clinical trials. Other areas of research include investigating the potential use of N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in immunotherapy and the development of more soluble forms of N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide for clinical use.

Synthesis Methods

N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized by reacting 2,5-dimethylphenylhydrazine with 2-methoxybenzoyl chloride to form 2-(2-methoxyphenyl)hydrazine. This compound is then reacted with ethyl 4-bromobutyrate to form N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. Finally, this compound is reacted with 2,5-dimethylphenyl isocyanate to form N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various types of cancer, including lung, breast, and colon cancer. N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide works by activating the immune system and inducing the production of cytokines, which are proteins that help to fight cancer cells.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-11-12-15(2)17(13-14)22-19(25)9-6-10-20-23-21(24-27-20)16-7-4-5-8-18(16)26-3/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYWPDZFNOTGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

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